3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Catalog No.
S528727
CAS No.
M.F
C22H18N2O2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Product Name

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

IUPAC Name

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1

InChI Key

OHZDCJJHWPHZJD-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GAT229; GAT-229; GAT 229;

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4

Description

The exact mass of the compound 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole is 342.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Allosteric modulator of the CB1 receptor

-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole (also known as GAT229) is a research tool studied for its potential modulatory effects on the cannabinoid receptor type 1 (CB1). Studies have shown that it acts as an allosteric modulator, meaning it binds to a site on the CB1 receptor distinct from the main binding site for cannabinoid ligands like THC or anandamide. This binding can influence how the receptor responds to these other molecules.

Specifically, research has found that 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole enhances the binding of the synthetic cannabinoid CP 55,940 to CB1 receptors expressed in Chinese Hamster Ovary (CHO) cells []. It has also been shown to increase the activity of the natural cannabinoids 2-AG and anandamide, as well as CP 55,940, in a cellular assay measuring arrestin recruitment []. These findings suggest that 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole may act as a positive allosteric modulator, amplifying the effects of cannabinoid agonists at the CB1 receptor.

Potential applications

The ability of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole to modulate CB1 receptor activity makes it a potential tool for investigating the role of the CB1 receptor in various physiological processes. The CB1 receptor is known to be involved in functions like memory, pain perception, and mood regulation []. By studying how 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole affects these processes, researchers may gain insights into the potential therapeutic applications of targeting CB1 receptor activity for disorders like anxiety or chronic pain.

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole is a complex organic compound that belongs to the indole family, characterized by an indole ring structure fused with a phenyl group and a nitro-substituted ethyl side chain. The molecular formula of this compound is C22H18N2O2, indicating the presence of two nitrogen atoms and two oxygen atoms in its structure. This compound is notable for its potential biological activities, which have made it a subject of interest in medicinal chemistry.

The specific mechanism of action of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole has not been extensively studied and documented in scientific publications. However, the presence of the indole ring suggests it might interact with biological targets containing complementary structures. Additionally, the nitro group could influence its binding properties and potential biological effects [].

One study suggests this compound may act as an inhibitor of ligand binding to receptor proteins, potentially influencing cellular signaling pathways []. Further research is needed to elucidate its detailed mechanism of action.

The synthesis of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole typically involves reactions such as Friedel-Crafts acylation or other coupling reactions between indole derivatives and nitro-substituted aromatic compounds. For instance, one method includes the catalytic reaction of trans-β-nitrostyrene with indole under specific conditions to yield this compound with notable yields . The reaction conditions can include varying temperatures and catalysts, such as lanthanum triflate, which facilitate the formation of the desired product through electrophilic aromatic substitution.

Indole derivatives, including 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole, exhibit a wide range of biological activities. These compounds have been studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Specifically, this compound may act as a serotonin receptor agonist, influencing various neurological pathways and potentially offering therapeutic benefits in treating mood disorders and other conditions.

Several synthesis methods have been reported for producing 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole:

  • Friedel-Crafts Reaction: This method involves the reaction of indole with nitro-substituted aromatic compounds in the presence of a catalyst.
  • Coupling Reactions: Utilizing palladium or other transition metal catalysts to couple indoles with nitroalkenes can yield this compound efficiently.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis protocols that simplify the process while maintaining high yields .

The applications of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole are primarily in medicinal chemistry due to its biological activity. It has potential uses in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting serotonin receptors.
  • Research: Investigating its mechanism of action in various biological systems.

Interaction studies involving 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole have shown promising results in binding assays with serotonin receptors, suggesting its potential role as a modulator in neurotransmission . Molecular docking studies indicate that this compound can effectively interact with target proteins involved in key biological pathways, enhancing its profile as a candidate for further pharmacological studies.

Several compounds share structural similarities with 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole. Here are some notable examples:

Compound NameStructureUnique Features
3-(2-nitroethyl)-1H-indoleC16H14N2O2Lacks phenyl substitution at position 2
5-(2-nitroethyl)-indoleC15H14N2O2Different positioning of nitro group
4-(nitrophenyl)-indoleC15H12N2O3Contains a nitrophenyl group instead of ethyl

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

342.136827821 g/mol

Monoisotopic Mass

342.136827821 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Laprairie RB, Bagher AM, Rourke JL, Zrein A, Cairns EA, Kelly MEM, Sinal CJ, Kulkarni PM, Thakur GA, Denovan-Wright EM. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model. Neuropharmacology. 2019 Jun;151:1-12. doi: 10.1016/j.neuropharm.2019.03.033. Epub 2019 Mar 30. PubMed PMID: 30940536; PubMed Central PMCID: PMC6544167.
2: Mitjavila J, Yin D, Kulkarni PM, Zanato C, Thakur GA, Ross R, Greig I, Mackie K, Straiker A. Enantiomer-specific positive allosteric modulation of CB(1) signaling in autaptic hippocampal neurons. Pharmacol Res. 2018 Mar;129:475-481. doi: 10.1016/j.phrs.2017.11.019. Epub 2017 Nov 20. PubMed PMID: 29158048; PubMed Central PMCID: PMC5828971.
3: Cairns EA, Szczesniak AM, Straiker AJ, Kulkarni PM, Pertwee RG, Thakur GA, Baldridge WH, Kelly MEM. The In Vivo Effects of the CB(1)-Positive Allosteric Modulator GAT229 on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice. J Ocul Pharmacol Ther. 2017 Oct;33(8):582-590. doi: 10.1089/jop.2017.0037. Epub 2017 Jul 18. PubMed PMID: 28719234; PubMed Central PMCID: PMC5649393.
4: Laprairie RB, Kulkarni PM, Deschamps JR, Kelly MEM, Janero DR, Cascio MG, Stevenson LA, Pertwee RG, Kenakin TP, Denovan-Wright EM, Thakur GA. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. ACS Chem Neurosci. 2017 Jun 21;8(6):1188-1203. doi: 10.1021/acschemneuro.6b00310. Epub 2017 Feb 7. PubMed PMID: 28103441.

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